3'-Fucosyllactose

human milk oligosaccharide infant nutrition quantitative analysis

Researchers targeting pathogen adhesion mechanisms require a consistently present HMO that provides reliable, differential experimental data, unlike secretor-dependent alternatives. 3'-Fucosyllactose (3-FL) solves this by offering universal relevance across all maternal secretor phenotypes and distinct anti-adhesive properties. - Superior EPEC adhesion inhibition (29% reduction) compared to 2'-FL (18%), making it the compound of choice for anti-infective studies. - Universally present in human milk at a weighted mean of 0.57 g/L, ensuring physiological relevance for infant formula R&D. - Enables strain-specific prebiotic research, eliciting distinct transcriptomic responses in Bifidobacterium longum subsp. infantis strains.

Molecular Formula C18H32O15
Molecular Weight 488.4 g/mol
CAS No. 24667-52-5
Cat. No. B15342076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fucosyllactose
CAS24667-52-5
Molecular FormulaC18H32O15
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17-,18-/m0/s1
InChIKeyAUNPEJDACLEKSC-ZAYDSPBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fucosyllactose (CAS 24667-52-5): Core Identification and Context for Procurement


3'-Fucosyllactose (3-FL), also designated 3-O-fucosyllactose, is a neutral trisaccharide of the human milk oligosaccharide (HMO) class [1], comprising L-fucose linked α-(1→3) to the glucose unit of lactose (Galβ1-4Glc) [2]. As the second most abundant fucosylated HMO in human milk after 2′-fucosyllactose (2′-FL), 3-FL constitutes a critical structural and functional component of the HMO repertoire, with weighted mean concentrations in pooled human milk of 0.57 g/L [3]. Biosynthesized by α1,3-fucosyltransferases (e.g., FUT7, FUT9) in the mammary gland, 3-FL is distinguished from the more prevalent 2′-FL by its unique fucose linkage, which confers distinct biological properties and receptor interactions [4].

Why 3'-Fucosyllactose Cannot Be Replaced by 2'-FL or Other Fucosylated HMOs


The fucosylated HMO family is not a single functional entity; subtle structural variations confer profound differences in biological activity. 3-FL and 2'-FL, despite sharing a common fucose-lactose core, differ in the anomeric linkage of fucose—α-(1→3) in 3-FL versus α-(1→2) in 2'-FL—a distinction that dictates their recognition by bacterial fucosidases [1], binding to host lectins [2], and anti-adhesive efficacy against specific pathogens [3]. Unlike 2'-FL, which is absent from the milk of non-secretor mothers (those lacking functional FUT2 gene), 3-FL is consistently present across all secretor phenotypes, ensuring its universal relevance in infant nutrition [4]. Furthermore, the gut microbiota responds to 3-FL and 2'-FL with strain-specific utilization strategies, meaning that replacement of one with the other alters the prebiotic outcome [5]. Consequently, generic substitution of 3-FL with 2'-FL or other fucosylated HMOs such as lacto-N-fucopentaose I fails to recapitulate the precise molecular and biological profile required for research and product development.

Quantitative Differentiation of 3'-Fucosyllactose Against Closest Analogs


Differential Abundance in Human Milk: 3-FL vs. 2'-FL

3-FL is the second most abundant fucosylated HMO in human milk, but its weighted mean concentration of 0.57 g/L is approximately 4.5-fold lower than that of 2'-FL (2.58 g/L) [1]. This differential abundance, established through a comprehensive weighted meta-analysis of published HMO data, provides a quantitative benchmark for formulating infant formulas and research diets that aim to mimic physiological HMO exposure.

human milk oligosaccharide infant nutrition quantitative analysis

Pathogen Anti-Adhesion Efficacy: 3-FL vs. 2'-FL vs. No Treatment

3-FL and 2'-FL demonstrate pathogen-specific anti-adhesive activity in vitro, but with notable differences in magnitude. Against enteropathogenic E. coli (EPEC) on Caco-2 intestinal cells, 3-FL reduced adhesion by 29%, compared to 18% for 2'-FL [1]. Against P. aeruginosa on Caco-2 cells, 3-FL achieved 26% inhibition versus 17% for 2'-FL, while on A549 respiratory cells, 3-FL reduced adhesion by 23% compared to 24% for 2'-FL [2].

anti-adhesive pathogen inhibition epithelial cell line

Lectin Binding and Steric Hindrance: 3-FL vs. 2'-FL and LNFP I

3-FL displays a fundamentally different lectin-binding profile compared to 2'-FL and lacto-N-fucopentaose I (LNFP I). Using winged bean agglutinin II, 2'-FL exhibits 146-fold stronger affinity over lactose, while 3-FL is entirely inactive [1]. LNFP I, despite possessing an α1→3 fucose linkage, shows 14-fold lower affinity than 2'-FL [2]. This inactivity is attributed to steric hindrance caused by the α1→3 fucose substitution on the glucose residue, which blocks access to the lectin binding site [3].

lectin binding glycan recognition thermodynamic analysis

Strain-Specific Gut Microbiota Utilization: 3-FL vs. 2'-FL vs. DFL

Bifidobacterium longum subsp. infantis strains exhibit distinct growth and transcriptional responses to 3-FL, 2'-FL, and difucosyllactose (DFL). In a direct comparative study, both B. longum subsp. infantis Bi-26 and ATCC 15697 utilized all three fucosyllactoses, but with strain-specific strategies in terms of growth kinetics and gene expression [1]. Additionally, B. kashiwanohense strains were shown to grow on both 2'-FL and 3-FL, but unlike B. longum, they accumulated free L-fucose in the supernatant rather than fully metabolizing it [2]. This indicates that 3-FL and 2'-FL are not interchangeable prebiotics, as they elicit species- and strain-specific metabolic outcomes.

prebiotic Bifidobacterium strain-specific metabolism

Safety and Tolerability in Neonatal Model: 3-FL vs. FOS

In a 21-day neonatal piglet study, 3-FL was evaluated at doses up to 494 mg/kg/day and compared directly to fructooligosaccharide (FOS), a common prebiotic reference. 3-FL did not produce any adverse differences in growth, food intake, clinical observations, or pathology, demonstrating a safety profile comparable to FOS at these doses [1]. Notably, gut microbiota analysis revealed distinct compositional shifts: 3-FL consumption was associated with the absence of Bifidobacterium species (unexpected in piglets) and enrichment of Blautia, Prevotellamassilia, and Lachnospiraceae, whereas FOS did not produce this specific profile [2]. This demonstrates that 3-FL is not only safe but also elicits a unique prebiotic signature distinct from FOS.

toxicology neonatal safety prebiotic comparison

Analytical Quantification in Complex Matrices: 3-FL and 2'-FL via qNMR

A validated quantitative NMR (qNMR) method was developed for the simultaneous determination of 3-FL and 2'-FL in complex food matrices. The method achieved limits of quantification (LOQ) of 0.15 mg/mL for 3-FL and 0.10 mg/mL for 2'-FL, with precision (RSD% 0.5–1.9) and recovery (90.5–106.6%) [1]. This demonstrates that 3-FL and 2'-FL can be accurately quantified even in the presence of interfering matrix components, but the method's performance metrics differ slightly between the two analytes.

analytical chemistry qNMR food matrix

Optimal Application Scenarios for 3'-Fucosyllactose (CAS 24667-52-5) Based on Verified Evidence


Formulating Infant Formula to Match Physiological 3-FL Levels

Based on the weighted mean concentration of 0.57 g/L for 3-FL in human milk [1], infant formula manufacturers should target this level when designing products intended to reflect the natural HMO profile. This is particularly critical given that 3-FL is consistently present across all maternal secretor phenotypes, unlike 2'-FL [2]. A randomized controlled trial demonstrated that a formula containing 3-FL at 5.75 g/L total HMOs (including 2'-FL, 3-FL, LNT, 3'-SL, 6'-SL) supported normal growth and gastrointestinal tolerance, providing clinical validation for inclusion [3].

Anti-Adhesive Research Targeting Enteropathogenic E. coli (EPEC) and Pseudomonas aeruginosa

3-FL should be prioritized for in vitro and in vivo studies investigating inhibition of EPEC adhesion to intestinal epithelium, where it demonstrated superior efficacy (29% reduction) compared to 2'-FL (18% reduction) [1]. Similarly, for studies targeting intestinal Pseudomonas aeruginosa adhesion, 3-FL offers enhanced inhibition (26%) over 2'-FL (17%) [2]. This differential anti-adhesive profile makes 3-FL a compound of choice for developing targeted anti-infective strategies against these specific pathogens.

Gut Microbiome Studies Requiring Strain-Specific Prebiotic Effects

Researchers investigating the prebiotic modulation of Bifidobacterium longum subsp. infantis strains should incorporate 3-FL to observe strain-specific growth and metabolic outcomes, as demonstrated by the distinct transcriptomic responses of Bi-26 and ATCC 15697 to 3-FL versus 2'-FL and DFL [1]. Additionally, studies on Bifidobacterium kashiwanohense should utilize 3-FL to probe its unique fucose accumulation phenotype, which is not observed with 2'-FL [2].

Glycan-Protein Interaction Studies Exploiting Differential Lectin Binding

For experiments aimed at dissecting the structural determinants of lectin recognition, 3-FL serves as an essential negative control. Its complete lack of binding to winged bean agglutinin II, in stark contrast to the high affinity of 2'-FL (146-fold over lactose), provides a clear experimental tool for probing the role of the α1→3 fucose linkage in steric hindrance and binding site accessibility [1].

Technical Documentation Hub

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49 linked technical documents
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